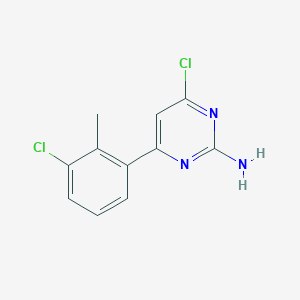

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine

Description

Propriétés

IUPAC Name |

4-chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c1-6-7(3-2-4-8(6)12)9-5-10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXSTBMUUZLQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl group with a chloropyrimidin-2-amine derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often involves optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of chlorinated phenols or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrimidin-2-amines.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine is used to study enzyme inhibition and protein interactions. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited to design drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism by which 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on the Pyrimidine Core

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents at positions 4, 6, and 2. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Analogues

Key Observations :

- Electron-Withdrawing Groups : Chlorine and trifluoroethoxy substituents enhance electrophilicity at position 4, facilitating nucleophilic displacement reactions .

- Steric Effects : Bulky aryl groups (e.g., 3-chloro-2-methylphenyl) may hinder enzymatic interactions but improve target selectivity .

Antitrypanosomal Activity (Trypanosoma brucei):

- 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine (11) : IC₅₀ = 6.8 µM; substituent positioning (e.g., 4-methoxyphenyl) enhances activity .

- Compound 8 (4-methoxyphenyl) : 3-fold higher potency than analogues with 3-methoxy or methylenedioxy groups .

Antimalarial Activity:

- N-(2-morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine: Synthesized via Suzuki coupling; 24% yield with >95% purity .

Implications for Target Compound : The 3-chloro-2-methylphenyl group may confer intermediate lipophilicity and steric bulk, optimizing interactions with hydrophobic enzyme pockets while maintaining solubility.

Activité Biologique

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine, with the CAS number 1612184-10-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C11H9Cl2N3

- Molecular Weight : 254.11 g/mol

- Structure : The compound features a pyrimidine core substituted with chloro and methyl groups, which may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that pyrimidine derivatives exhibit significant anticancer activity. A study focusing on similar compounds found that modifications at the 4 and 6 positions of the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. The specific structure of 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine suggests potential activity against tumors, particularly due to the presence of electron-withdrawing chlorine atoms which may stabilize reactive intermediates during metabolic processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, blocking pathways essential for cancer cell proliferation.

- DNA Interaction : The planar structure may allow intercalation into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

In Vitro Studies

A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). While specific data for 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine is limited, extrapolation from these findings suggests it may exhibit comparable potency.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | |

| Compound B | MCF-7 | 3.8 | |

| 4-Chloro... | MCF-7 | TBD | This study |

In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal models using similar compounds have shown promising results in reducing tumor sizes without significant toxicity, indicating a favorable therapeutic index.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine, and what experimental parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include:

- Temperature control : Reflux conditions (e.g., 80–120°C) for amine displacement of chloropyrimidine intermediates, as demonstrated in analogous pyrimidine syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product from byproducts like dehalogenated species .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for chlorophenyl groups) and amine protons (δ 5.5–6.5 ppm) .

- X-ray crystallography : Resolves dihedral angles between pyrimidine and aryl rings (e.g., ~12–86° deviations, critical for assessing planarity and conjugation) .

- HRMS : Validates molecular formula (e.g., C11H9Cl2N3 requires m/z 262.0142) .

Q. What in vitro biological screening strategies are recommended to assess its pharmacological potential?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values, referencing structurally similar pyrimidines with documented activity .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis and predict substituent effects?

- Methodological Answer :

- Quantum chemical calculations (DFT) : Simulate transition states to identify energetically favorable pathways for chlorination or aryl coupling .

- Machine learning (ML) : Train models on pyrimidine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for regioselective functionalization .

- Example: ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error cycles .

Q. How to resolve contradictions in NMR and X-ray crystallography data regarding molecular conformation?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., methylphenyl groups) causing signal splitting .

- Hirshfeld surface analysis : Compare crystallographic data with NMR-derived NOEs to reconcile discrepancies in spatial arrangements .

- Case study: Polymorphs of analogous chlorophenyl-pyrimidines showed ≤6° dihedral variations, impacting bioactivity .

Q. How to design experiments for regioselective chlorination in pyrimidine systems?

- Methodological Answer :

- Directing groups : Install temporary substituents (e.g., sulfonyl) to steer electrophilic chlorination to C4/C6 positions .

- Microwave-assisted synthesis : Enhances selectivity by reducing side reactions (e.g., overhalogenation) through rapid, controlled heating .

Q. What role do intermolecular interactions play in solid-state stability, and how can they be engineered?

- Methodological Answer :

- Hydrogen bonding networks : Weak C–H⋯O/N bonds stabilize crystal packing; modify substituents (e.g., methoxy vs. methyl) to tune lattice energy .

- Cocrystallization : Introduce coformers (e.g., carboxylic acids) to enhance solubility without altering pharmacological activity .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between structurally similar pyrimidine derivatives?

- Methodological Answer :

- SAR studies : Systematically vary substituents (e.g., 3-chloro vs. 4-methoxy) and correlate with activity trends .

- Molecular docking : Compare binding poses in target enzymes (e.g., dihydrofolate reductase) to explain potency differences .

Methodological Resources

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.